6-(Trimethylstannyl)-1-hexanol
Description
6-(Trimethylstannyl)-1-hexanol is a specialized organotin compound featuring a trimethylstannyl (-Sn(CH₃)₃) group attached to the terminal carbon of a 1-hexanol backbone. Organotin compounds like this are pivotal in organic synthesis, particularly in Stille cross-coupling reactions, which facilitate carbon-carbon bond formation in complex molecule assembly . The hydroxyl group at the first carbon retains the polar, hydrogen-bonding properties of 1-hexanol, while the trimethylstannyl group introduces significant lipophilicity and reactivity. Due to the toxicity of organotin compounds, stringent safety protocols are required during handling .
Properties
CAS No. |
53044-14-7 |
|---|---|
Molecular Formula |
C9H22OSn |
Molecular Weight |
264.98 g/mol |
IUPAC Name |
6-trimethylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3CH3.Sn/c1-2-3-4-5-6-7;;;;/h7H,1-6H2;3*1H3; |
InChI Key |
PAXDJGIDNAMUSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylstannyl)-1-hexanol typically involves the reaction of 1-hexanol with trimethyltin chloride (Me₃SnCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Hexanol+Me3SnClBase6-(Trimethylstannyl)-1-hexanol+HCl
Industrial Production Methods: While specific industrial production methods for 6-(Trimethylstannyl)-1-hexanol are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Trimethylstannyl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base.
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexane.
Substitution: Various substituted hexanol derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trimethylstannyl)-1-hexanol has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trimethylstannyl)-1-hexanol involves the interaction of the trimethylstannyl group with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 6-(Trimethylstannyl)-1-hexanol are distinct from other hexanol derivatives due to its unique substituent. Below is a comparative analysis with structurally related compounds:
Structural and Functional Group Differences
Physicochemical Properties
- Solubility: 1-Hexanol: Moderately water-soluble (5.9 g/L) due to -OH group . 6-(Trimethylstannyl)-1-hexanol: Likely insoluble in water; soluble in organic solvents (e.g., THF, dichloromethane) due to the nonpolar Sn(CH₃)₃ group.
- Reactivity: The trimethylstannyl group enables participation in Stille couplings, unlike chloro or amino derivatives, which are inert in such reactions . 1-Hexanol’s -OH group allows esterification or oxidation, while its stannyl analog is more prone to ligand-exchange reactions .
- Toxicity: Organotin compounds (e.g., 6-(Trimethylstannyl)-1-hexanol) exhibit higher toxicity compared to chloro- or phenyl-substituted derivatives, necessitating rigorous safety measures .
Research Findings and Key Contrasts
- Aroma Contributions: 1-Hexanol contributes "green" notes in wines but requires high concentrations to impact aroma (threshold ~2500 µg/L) .
- Surfactant Efficiency: 1-Hexanol outperforms 2-ethyl-1-hexanol in enhancing water vapor absorption in LiBr solutions, highlighting its role in industrial applications .
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